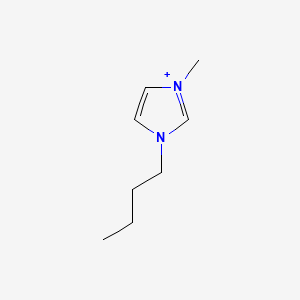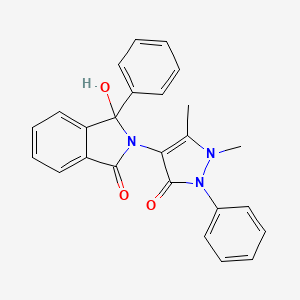
4-(4-Nitrophénoxy)aniline
Vue d'ensemble
Description
"4-(4-Nitrophenoxy)aniline" is an organic compound that can be analyzed and understood through studies of similar nitro-aniline compounds and their derivatives. These studies often involve examining the synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties of related compounds.
Synthesis Analysis
Related compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, have been synthesized and studied for their structural and chemical properties. Synthesis methods vary but often involve nucleophilic substitution reactions followed by reduction processes to introduce nitro and amino groups to the aromatic ring structures (Bravanjalin Subi et al., 2022).
Molecular Structure Analysis
The molecular structure of nitro-aniline derivatives is characterized using techniques like FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations. These studies help in understanding the vibrational modes, molecular geometry, and effects of substituents on the benzene ring (Saravanan et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and antimicrobial activity of compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline have been explored through in vitro studies, highlighting the potential biological activities of nitro-aniline derivatives. The HOMO and LUMO analysis is used to determine charge transfer within these molecules, affecting their reactivity (Bravanjalin Subi et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of related compounds are often studied to understand their behavior in different environments and applications. For example, the solubility of NMOBA (a related compound) in toluene has been determined at various temperatures, providing insights into the solubility behavior of nitro-aniline derivatives (Azariah et al., 2004).
Chemical Properties Analysis
Electrochemical properties and reactivity towards specific chemical reactions, like the reduction of nitro groups to amino groups, are crucial aspects of understanding nitro-aniline derivatives. Studies on N-doped graphene for the reduction of 4-nitrophenol to 4-aminophenol provide insights into the chemical properties and potential catalytic applications of similar compounds (Kong et al., 2013).
Applications De Recherche Scientifique
Synthèse de nouveaux colorants azoïques
4-(4-Nitrophénoxy)aniline : sert de précurseur dans la synthèse de nouveaux colorants azoïques. Ces colorants trouvent des applications dans la coloration des textiles, des cuirs et des produits alimentaires. Le groupe nitro du composé facilite la formation de liaisons azoïques, conduisant à une variété de colorants aux nuances et propriétés différentes .
Développement de capteurs sensibles au pH
La structure du composé lui permet d’être utilisé dans la création de capteurs sensibles au pH. Ces capteurs peuvent détecter les changements d’acidité ou d’alcalinité dans divers environnements, ce qui est crucial dans les procédés chimiques, la surveillance environnementale et le diagnostic médical .
Recherche pharmaceutique
En recherche pharmaceutique, This compound est utilisée pour le développement de candidats médicaments. Sa structure moléculaire peut être modifiée pour produire des composés aux propriétés anticancéreuses potentielles, car elle peut servir de bloc de construction pour des molécules plus complexes .
Technologie des cristaux liquides
Le segment aniline de la molécule peut être utilisé dans la conception de cristaux liquides. Ces matériaux sont essentiels pour les écrans des appareils électroniques, et la capacité du composé à former des structures ordonnées le rend précieux dans ce domaine .
Développement de chémiosenseurs
This compound : joue un rôle essentiel dans le développement de chémiosenseurs capables de détecter des ions ou des molécules spécifiques. Ces capteurs ont des applications dans la sécurité, pour détecter les explosifs ou les produits chimiques nocifs, et dans les soins de santé, pour surveiller les fluides corporels .
Science des matériaux
La capacité du composé à former des polymères et des copolymères le rend utile en science des matériaux. Il peut être utilisé pour créer de nouveaux types de plastiques, de revêtements et d’adhésifs aux propriétés uniques, comme une durabilité accrue ou une résistance chimique .
Chimie analytique
En chimie analytique, This compound peut servir de réactif pour détecter d’autres substances. Sa réactivité avec divers produits chimiques en fait un outil polyvalent pour l’analyse qualitative et quantitative .
Synthèse organique
Enfin, ce composé est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour construire des molécules organiques complexes à des fins de recherche ou d’applications industrielles, telles que la synthèse de colorants, de médicaments et d’autres composés organiques .
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAOLTVUTGZJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62970-92-7 (hydrochloride) | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70210452 | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6149-33-3 | |
| Record name | 4-(4-Nitrophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6149-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6149-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-4'-NITRODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)
![2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1222430.png)


![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)

